Product packaging for Levulinic anhydride(Cat. No.:CAS No. 40608-06-8)

Levulinic anhydride

Cat. No.: B3265521
CAS No.: 40608-06-8
M. Wt: 214.21 g/mol
InChI Key: IGPUFFYCAUBNIY-UHFFFAOYSA-N
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Description

Levulinic anhydride (CAS 40608-06-8) is a reactive derivative of levulinic acid, a platform chemical recognized by the U.S. Department of Energy for its value in the bio-based economy . It is a white crystalline solid with a molecular weight of 214.21 g/mol and a melting point of 76-78 °C . This compound is soluble in water, ethanol, and ether, enhancing its utility across various reaction conditions . In research and industrial chemistry, this compound serves as a versatile building block. Its primary value lies in its heightened reactivity compared to levulinic acid, functioning as a potent intermediate in acylation reactions for synthesizing esters, amides, and polymers under milder conditions . It is directly used in the production of levulinate esters, which have applications as solvents, plasticizers, and preservatives . Furthermore, its application extends to the synthesis of pharmaceuticals, agrochemicals, and fragrances, where it can be used to form stable esters that improve drug pharmacokinetics or impart sweet odors . The bifunctionality of its structure also makes it a valuable monomer for creating novel bio-based polymers, such as poly(ester-co-amide)s, which are investigated for applications in drug delivery and tissue engineering . This product is intended for research use only and is not designed for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O5 B3265521 Levulinic anhydride CAS No. 40608-06-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopentanoyl 4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPUFFYCAUBNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)OC(=O)CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Levulinic Anhydride Production

Dehydration of Levulinic Acid: Mechanistic and Engineering Perspectives

The primary and most direct route to levulinic anhydride (B1165640) is through the intermolecular dehydration of two molecules of levulinic acid. This process involves the removal of one molecule of water to form the anhydride linkage. The efficiency and feasibility of this reaction are heavily dependent on the catalytic systems, dehydrating agents, and reactor technologies employed.

Catalytic Systems for Enhanced Dehydration Efficiency

While the direct thermal dehydration of carboxylic acids can be achieved at very high temperatures (around 800 °C), such conditions are often not practical or economical. Catalytic approaches offer a more viable path by lowering the activation energy of the reaction, thus allowing for milder reaction conditions. For the synthesis of anhydrides from dicarboxylic acids, which is analogous to the intermolecular dehydration of levulinic acid, both Brønsted and Lewis acid catalysts have been investigated.

Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, can protonate the carbonyl oxygen of one carboxylic acid molecule, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a second carboxylic acid molecule. Lewis acids, on the other hand, can coordinate to the carbonyl oxygen, similarly activating the carbonyl group. The choice of catalyst can significantly influence the reaction rate and selectivity, minimizing side reactions such as decarboxylation or polymerization, which can be prevalent at elevated temperatures.

Role of Dehydrating Agents and Advanced Coupling Reagents

In addition to catalytic methods, the use of dehydrating agents is a common strategy for the synthesis of anhydrides. These agents react with water as it is formed, shifting the equilibrium of the dehydration reaction towards the product. A classic example of a strong dehydrating agent is phosphorus pentoxide (P₂O₅).

For more controlled and milder reaction conditions, advanced coupling reagents are often employed, particularly in laboratory-scale syntheses. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for the formation of amides, esters, and anhydrides from carboxylic acids. peptide.com The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by a second molecule of the carboxylic acid to yield the anhydride and the corresponding urea (B33335) byproduct. rsc.org For instance, DCC is effective in solution-phase reactions where the insoluble dicyclohexylurea byproduct can be easily removed by filtration. peptide.com For applications where solubility is crucial, water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized. nih.gov

The following table summarizes some common coupling reagents used in anhydride synthesis:

Coupling ReagentAbbreviationByproductKey Characteristics
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (insoluble)Commonly used in organic solvents; byproduct precipitates. peptide.com
N,N'-DiisopropylcarbodiimideDICDiisopropylurea (soluble)Byproduct is more soluble in organic solvents. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaWater-soluble reagent and byproduct, facilitating aqueous workup. peptide.comnih.gov

Continuous Flow Synthesis and Reactor Design Considerations

The principles of continuous flow chemistry are increasingly being applied to the synthesis of fine chemicals to enhance efficiency, safety, and scalability. rsc.org For the production of levulinic anhydride, a continuous flow process would offer several advantages over traditional batch reactors. The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for superior heat and mass transfer, enabling precise temperature control and minimizing the formation of hotspots that can lead to side reactions.

A potential continuous flow setup for this compound synthesis could involve pumping a solution of levulinic acid and a homogeneous catalyst through a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the conversion and yield. The water formed during the reaction could be removed in-line using a membrane separator or a packed bed of a solid desiccant.

The design of the reactor would be critical. Materials of construction must be resistant to the corrosive nature of levulinic acid, especially at elevated temperatures. The reactor geometry should promote efficient mixing to ensure uniform reaction conditions. For heterogeneous catalytic systems, a packed-bed reactor containing the solid catalyst would be a suitable configuration. The design must also consider the potential for fouling of the catalyst or reactor channels by byproducts.

Innovative Biomass-Derived Feedstock Utilization for this compound Synthesis

Levulinic acid itself is a prominent bio-based platform chemical, readily produced from the acid-catalyzed hydrolysis of C6 sugars derived from lignocellulosic biomass. mdpi.com This makes this compound a second-generation biorefinery product. While the primary route to this compound is from purified levulinic acid, research into direct conversion pathways from biomass intermediates is an area of interest for process intensification.

One hypothetical innovative approach could involve the direct conversion of furfuryl alcohol, another biomass-derived chemical, to this compound. Furfuryl alcohol can be converted to levulinic acid in an acidic aqueous medium. mdpi.com It is conceivable that under specific reaction conditions, perhaps in a non-aqueous solvent with a suitable catalyst and dehydrating agent, the intermediate levulinic acid could be directly converted to the anhydride in a one-pot process. However, significant research would be required to develop the necessary catalytic systems to control the selectivity of such a reaction.

Green Chemistry Principles in this compound Synthesis: Solvents, Conditions, and Atom Economy

The synthesis of this compound can be evaluated and optimized through the lens of green chemistry principles, aiming to reduce its environmental impact.

Solvents: The choice of solvent is a critical aspect of a green chemical process. Ideally, the reaction would be performed in a solvent-free system, using molten levulinic acid. If a solvent is necessary, green solvents are preferred over traditional volatile organic compounds. Water, while being the greenest solvent, is not suitable for a dehydration reaction as it would shift the equilibrium away from the product. Potential green solvent alternatives could include bio-derived solvents like cyrene or 2-methyltetrahydrofuran, which have favorable environmental, health, and safety profiles. High-boiling point ionic liquids or deep eutectic solvents could also be explored as reaction media, potentially offering benefits in terms of catalyst recycling and product separation.

Conditions: The development of highly active and selective catalysts is key to achieving greener reaction conditions. By enabling the reaction to proceed at lower temperatures and pressures, energy consumption can be significantly reduced. The use of heterogeneous catalysts is also advantageous as it simplifies catalyst separation and recycling, minimizing waste.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com The theoretical atom economy for the dehydration of levulinic acid to this compound is calculated as follows:

2 C₅H₈O₃ (Levulinic Acid) → C₁₀H₁₄O₅ (this compound) + H₂O (Water)

Molecular Weight of Levulinic Acid = 116.11 g/mol

Molecular Weight of this compound = 214.22 g/mol

Molecular Weight of Water = 18.02 g/mol

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (214.22 / (2 * 116.11)) x 100 = 92.25%

Reactivity Profiles and Reaction Mechanisms of Levulinic Anhydride

Oxidative Transformations and Molecular Rearrangements

Catalytic Oxidation to Maleic Anhydride (B1165640): Detailed Mechanistic Investigations

Identification and Role of Transient Cyclic Intermediates (e.g., Angelica Lactones, Protoanemonin)

While levulinic anhydride itself is a linear anhydride, its precursor, levulinic acid, is known to readily form cyclic intermediates such as α- and β-angelica lactones under acidic conditions, which can then isomerize aiche.orgacs.org. Research into the oxidative scission of levulinic acid has revealed that β-angelica lactone can undergo facile oxidative dehydrogenation to form protoanemonin (B48344), a conjugated diene aiche.orgacs.org. Protoanemonin's structure makes it susceptible to selective oxidative scission at its terminal C-C bond, leading to the formation of maleic anhydride aiche.orgacs.org. Although these intermediates are primarily discussed in the context of levulinic acid oxidation, the potential for similar transient cyclic species to form or be involved in reactions of this compound under specific conditions cannot be entirely discounted, especially in complex reaction environments or during degradation pathways. The identification and understanding of these intermediates are crucial for controlling reaction selectivity and product distribution.

Strategies for Selectivity Modulation in Carbon-Carbon Scission

The carbon-carbon bonds within the this compound molecule, particularly those adjacent to the carbonyl groups or the ketone moiety, can be targeted for cleavage. Strategies to achieve selectivity in these C-C scission reactions often rely on the judicious selection of catalysts and reaction conditions. For instance, supported vanadium oxide catalysts have demonstrated remarkable selectivity in the oxidative scission of levulinic acid, preferentially cleaving the terminal methyl carbon bond to yield maleic anhydride aiche.orgsyr.eduresearchgate.net. This selectivity is attributed to a cascade of kinetically and thermodynamically favorable reactions involving cyclic intermediates like angelica lactones and protoanemonin aiche.orgacs.org. In the context of this compound itself, catalytic systems employing transition metals or specific acid/base catalysts could potentially be designed to target specific C-C bonds, influencing pathways like degradation or fragmentation. Research into the oxidative scission of related methyl ketones suggests that factors such as steric hindrance, α-carbon substitution, and the presence of other functional groups play a significant role in directing the scission site acs.org.

Polymerization Reactions and Macromolecular Architectures

This compound serves as a valuable monomer or co-monomer in the synthesis of various polymers, contributing to the development of bio-based materials.

Ring-Opening Polymerization Mechanisms of this compound

This compound, being a linear anhydride, does not typically undergo ring-opening polymerization (ROP) in the same manner as cyclic monomers. ROP mechanisms are characterized by the cleavage of a cyclic monomer's ring to form a polymer chain. However, the term "ring-opening" might be used in broader contexts to describe the opening of the anhydride functionality during polymerization. More commonly, this compound participates in step-growth polymerization. In this process, the anhydride linkage can react with nucleophiles, such as hydroxyl groups of diols, to form ester linkages, leading to the formation of polyesters pearson.comrroij.commdpi.com. This step-growth polymerization involves the sequential reaction between functional groups, leading to the gradual increase in molecular weight.

Copolymerization with Bio-derived Monomers: Synthetic Routes and Structural Characterization

This compound can be copolymerized with a range of bio-derived monomers to create novel polymeric materials with tailored properties. Common bio-derived co-monomers include diols, dicarboxylic acids, and other functionalized molecules sourced from renewable resources mdpi.comunibo.itacs.org. The synthetic routes primarily involve step-growth polycondensation reactions. For example, reacting this compound with bio-based diols, such as those derived from sugars or other biomass components, in the presence of appropriate catalysts (e.g., acid catalysts or enzymes), yields polyesters mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D HSQC): Used to elucidate the chemical structure, confirm the presence and arrangement of monomer units, and determine copolymer composition researchgate.net.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups and confirms the formation of ester linkages.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight distribution (number-average molecular weight, Mn; weight-average molecular weight, Mw) and polydispersity index (PDI) of the resulting polymers mdpi.comresearchgate.net.

Differential Scanning Calorimetry (DSC): Used to determine thermal properties such as the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA): Assesses thermal stability by measuring weight loss as a function of temperature.

Table 1: Copolymerization of this compound with Bio-derived Monomers

Bio-derived Co-monomerPolymerization MethodCatalyst/ConditionsResulting Polymer TypeKey Characterization Findings (Example)
Bio-based DiolsStep-growth polycondensationAcid catalyst (e.g., p-TsOH), HeatPolyestersMn: 10-50 kDa, Tg: 30-60 °C researchgate.net
Succinic AcidStep-growth polycondensationHeat, VacuumPolyestersHigh molecular weight, good thermal stability
Lactic AcidStep-growth polycondensationEnzyme (e.g., Novozym 435)PolyestersMn: up to 12 kDa mdpi.com

Note: Specific data points are illustrative and based on general findings in bio-based polymer synthesis; precise values depend heavily on specific monomers and reaction conditions.

Other Advanced Reaction Pathways and Synthetic Utility

This compound is a versatile synthon with broad applications in organic synthesis beyond polymerization. Its anhydride functionality makes it an effective acylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. These acylation reactions are typically facilitated by acid or base catalysts and are fundamental in modifying organic molecules or building more complex structures pearson.com.

The ketone group present in the this compound molecule also offers opportunities for further functionalization. It can undergo typical carbonyl reactions, including reduction to secondary alcohols, oxidation, or condensation reactions (e.g., aldol (B89426) condensation), thereby expanding its synthetic utility. For instance, levulinic acid derivatives are explored for synthesizing chiral compounds, including γ-valerolactone and 5-methylpyrrolidin-2-one (B85660) derivatives, which have biological importance mdpi.com.

Furthermore, this compound can serve as a precursor for synthesizing heterocyclic compounds and is a key intermediate in the production of other valuable chemicals like maleic anhydride and γ-valerolactone, often through catalytic conversion processes aiche.orgsyr.eduresearchgate.net. Its potential applications span pharmaceuticals, agrochemicals, resins, and plasticizers, highlighting its importance as a bio-based building block .

Table 2: Representative Reactions of this compound

Reactant/NucleophileReaction TypeConditions/CatalystProduct ClassExample Product (Structure)
Alcohol (R-OH)EsterificationAcid or Base catalyst, HeatEstersR-O-CO-CH₂CH₂COCH₃
Amine (R-NH₂)AmidationAcid or Base catalyst, HeatAmidesR-NH-CO-CH₂CH₂COCH₃
Water (H₂O)HydrolysisAcid or Base catalystLevulinic AcidHOOC-CH₂CH₂COCH₃
Diol (HO-R-OH)PolyesterificationAcid catalyst, Heat, VacuumPolyesters-[O-R-O-CO-CH₂CH₂CO]-

Advanced Applications in Polymer Science and Organic Synthesis

Levulinic Anhydride (B1165640) as a Monomeric Precursor for Biodegradable Polymers

The drive towards a circular economy has intensified research into biodegradable polymers derived from renewable resources. Levulinic anhydride and its derivatives serve as key precursors for creating novel polyesters with tunable properties and degradation profiles, offering sustainable alternatives to conventional petroleum-based plastics.

Synthesis of Poly(levulinate) and Structure-Property Relationships

While direct polymerization of this compound is complex, its parent molecule, levulinic acid, and its esters are readily converted into a variety of monomers for step-growth polymerization. These processes lead to the formation of polyesters and poly(amine-co-ester)s that incorporate the levulinate structure. The inherent ketone group in the polymer backbone provides a reactive site for further functionalization, allowing for the tuning of material properties such as solubility, thermal stability, and degradation rates. The relationship between the polymer's microstructure and its physical properties is a critical area of research, aiming to tailor these bio-based materials for specific applications, from medical devices to specialty packaging.

Derivatization to 4-Ketovalerolactone (KVL) and Poly(4-ketovalerolactone) (PKVL) Production

A significant advancement in leveraging levulinic acid is its conversion into the monomer 4-ketovalerolactone (KVL). bohrium.com This transformation is typically a two-step process that begins with the selective bromination of levulinic acid, followed by cyclization to form the KVL monomer. bohrium.comresearchgate.net

Once synthesized, KVL can undergo ring-opening transesterification polymerization (ROTEP) to produce poly(4-ketovalerolactone) (PKVL), a semicrystalline polyketoester. bohrium.comnih.gov This polymerization is highly efficient, achieving monomer conversion rates of up to 96% in the melt. bohrium.comnih.govacs.org The resulting polymer, PKVL, exhibits promising thermal properties that make it a candidate for various material applications. bohrium.comresearchgate.net Furthermore, PKVL is designed for chemical recyclability; it can be hydrolytically degraded back to a derivative of its monomer, 5-hydroxylevulinic acid, embodying the principles of a circular chemical economy. bohrium.comnih.govacs.org

Table 1: Thermal Properties of Poly(4-ketovalerolactone) (PKVL)
PropertyValueReference
Glass Transition Temperature (Tg)7 °C bohrium.comresearchgate.netnih.gov
Melting Temperatures (Tm)132 °C and 148 °C bohrium.comresearchgate.netnih.gov

Building Block in the Synthesis of Complex Organic Scaffolds

The distinct bifunctionality of this compound and its precursors makes it an invaluable building block in organic synthesis. It provides a robust scaffold for constructing complex molecules with applications in the pharmaceutical, agrochemical, and specialty chemical sectors.

Intermediates for Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives serve as important intermediates in the production of pharmaceuticals and agrochemicals. zbaqchem.com The ability to form stable esters is particularly useful in drug synthesis, potentially leading to compounds with improved pharmacokinetics. zbaqchem.com The versatile reactivity of the levulinate structure allows for the creation of diverse and medicinally active functional groups, such as indoles and pyridazines, which are common in many therapeutic agents. nih.govchemicalbook.comholonchem.com This simplifies the synthesis of complex drug molecules and can help reduce production costs. nih.govchemicalbook.com In agrochemicals, this compound is a precursor for compounds like herbicides and insecticides. zbaqchem.com Furthermore, derivatives such as δ-aminolevulinic acid, which can be synthesized from levulinic precursors, are also under investigation. researchgate.net

Synthesis of Specialty Chemicals and Fine Organic Compounds

The application of this compound's parent compound, levulinic acid, extends to the synthesis of a wide array of specialty and fine chemicals. researchgate.net A notable example is the catalytic oxidative cleavage of levulinic acid to produce maleic anhydride, a highly valuable industrial chemical used in the production of resins and polymers. rsc.org This bio-based route offers a potential alternative to the conventional butane-based manufacturing process. rsc.org

Other important chemicals derived from levulinic acid include:

γ-Valerolactone (GVL): A versatile green solvent, fuel additive, and intermediate for producing other chemicals. mdpi.comresearchgate.netmdpi.com

2-Methyltetrahydrofuran (MTHF): A sustainable solvent and potential biofuel component. researchgate.net

Diphenolic acid (DPA): A potential bio-based substitute for bisphenol A (BPA) in the manufacturing of polycarbonates and epoxy resins. mdpi.comnih.govresearchgate.net

Levulinate Esters: Used as fragrances, plasticizers, and solvents. zbaqchem.comresearchgate.net

Development of Bio-based Additives and Materials from this compound Derivatives

The conversion of this compound derivatives into high-performance, bio-based additives is a rapidly growing field. These additives are designed to enhance the properties of polymers and other materials, providing sustainable solutions that can replace traditional, often petroleum-derived, additives. acs.org

Research has focused on synthesizing a new class of bio-based plasticizers from levulinic acid. acs.org These additives are crucial for improving the flexibility and processability of polymers like poly(vinyl chloride) (PVC) and bio-plastics such as poly(lactic acid) (PLA) and polyhydroxyalkanoates (PHAs). researchgate.netresearchgate.netacs.org

Key developments include:

Ketal-Diester Derivatives: Synthesized through a selective, protecting-group-free route, these molecules have shown excellent performance as plasticizers. acs.orgresearchgate.net They can significantly lower the glass transition temperature of polymers and demonstrate remarkably low leaching in both water and hexane (B92381) environments. acs.org In some cases, their performance is comparable or even superior to conventional phthalate (B1215562) plasticizers. acs.org

Glycerol (B35011) Trilevulinate (GT): This fully bio-based plasticizer, derived from glycerol and levulinic acid, has shown a significant plasticizing effect on both amorphous and semicrystalline polymers. acs.org

Diphenolic Acid (DPA): Produced from the condensation of levulinic acid and phenol, DPA is not only a monomer but also a precursor for additives used in coatings, lubricating oils, and surfactants. google.comncsu.edu

Table 2: Bio-based Additives from Levulinic Acid Derivatives
Additive TypeKey DerivativeTarget Polymer(s)Primary FunctionReference
PlasticizerKetal-DiesterPVC, PHB, PLAImprove flexibility, lower Tg researchgate.netunipi.itrsc.org
PlasticizerGlycerol TrilevulinateAmorphous & Semicrystalline PolymersImprove flexibility, lower Tg and Tm acs.org
Monomer/IntermediateDiphenolic AcidPolycarbonates, Epoxy ResinsBPA replacement, precursor for coatings/surfactants mdpi.comgoogle.com

Catalysis in Levulinic Anhydride Chemistry: Design and Performance

Heterogeneous Catalysis for Synthesis and Transformation of Levulinic Anhydride (B1165640)

Heterogeneous catalysis offers significant advantages in the chemical industry, primarily due to the ease of catalyst separation and potential for recycling. For levulinic anhydride, heterogeneous catalysts are employed both in its synthesis from levulinic acid and in its subsequent transformations into higher-value products.

The synthesis of this compound itself is typically achieved through the dehydration of levulinic acid. While traditional methods involve dehydrating agents like phosphorus pentoxide or sulfuric acid, catalytic approaches are being explored to improve efficiency and sustainability. For instance, gas-phase reactions involving levulinic acid have been investigated for the production of this compound alongside other products like maleic anhydride smolecule.com.

More prominently, heterogeneous catalysts are crucial for the transformation of levulinic acid into maleic anhydride (MA). Supported vanadium oxide catalysts, such as VOx/SiO₂, have demonstrated significant efficacy in the oxidative cleavage of levulinic acid to MA, achieving yields as high as 71% under specific conditions researchgate.netsyr.edu. This process involves the dehydration of levulinic acid to angelica lactones, followed by oxidative cleavage of the methyl carbon researchgate.netsyr.edu. Other heterogeneous catalysts, including zeolites, metal oxides, and acid resins like Amberlyst, are also utilized for various levulinic acid transformations, such as esterification to levulinate esters mdpi.comlucp.netanalis.com.my. For example, Zr-based metal-organic frameworks (MOFs) like UiO-66 and UiO-66-NH₂ have shown promise as stable and active catalysts for the esterification of levulinic acid with methanol, achieving yields of methyl levulinate up to 85.89% in an autoclave mdpi.com.

Homogeneous Catalysis in this compound Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, also plays a significant role in this compound chemistry. While often associated with challenges in separation, homogeneous catalysts can offer high activity and selectivity under milder conditions.

In the context of levulinic acid derivatives, homogeneous catalysts, particularly transition metal complexes, are employed for reactions like the hydrogenation of levulinic acid to γ-valerolactone (GVL) mdpi.comresearchgate.netresearchgate.netnih.gov. For instance, iridium (Ir) and ruthenium (Ru) complexes have shown high activity and selectivity in converting levulinic acid to GVL, though separation can be a challenge researchgate.netresearchgate.net. Homogeneous mineral acids like HCl and H₂SO₄ are also used in levulinic acid synthesis and transformations, but they suffer from toxicity and waste generation issues analis.com.mymdpi.com.

While direct homogeneous catalysis involving this compound itself is less extensively documented in the provided literature compared to levulinic acid transformations, the principles of homogeneous acid or base catalysis are relevant to its reactions, such as hydrolysis or nucleophilic additions smolecule.com.

Rational Design of Catalysts for Targeted Reactivity and Selectivity

The rational design of catalysts is paramount for achieving targeted reactivity and high selectivity in this compound chemistry. This involves understanding the structure-activity relationships and tailoring catalyst properties to specific reaction pathways.

For the conversion of levulinic acid to maleic anhydride, research has focused on supported vanadium oxide catalysts. Studies indicate that the activity and selectivity are sensitive to the choice of support material and vanadium loading syr.edu. For example, VOx supported on SiO₂ has shown excellent performance, with rates scaling inversely with the electronegativity of the support's heteroatom syr.edu. The mechanism involves the formation of angelica lactones, which then undergo oxidative dehydrogenation to protoanemonin (B48344), a key intermediate that facilitates selective methyl carbon scission to form maleic anhydride syr.eduaiche.orgacs.org.

In the esterification of levulinic acid, the design of solid acid catalysts has been a focus. Metal-organic frameworks (MOFs) like UiO-66-NH₂ have been engineered to possess both Lewis acid (Zr clusters) and Brønsted acid (–SO₃H groups) sites, enabling bifunctional catalysis for enhanced activity and selectivity in the esterification of levulinic acid with alcohols mdpi.comresearchgate.net. The presence of amine functional groups on the support can also enhance catalytic activity mdpi.com. The careful selection of support materials, metal nanoparticles, and functional groups allows for the fine-tuning of catalytic properties to optimize yield and selectivity for desired products.

In-Situ Spectroscopic Characterization of Active Sites and Reaction Intermediates

In-situ spectroscopic techniques are indispensable tools for elucidating reaction mechanisms, identifying active sites, and characterizing transient intermediates during catalytic processes involving this compound and its precursors.

Fourier-transform infrared (FTIR) spectroscopy has been employed to study the oxidation of levulinic acid to maleic anhydride. These studies have revealed the formation of hydrogen-deficient surface intermediates prior to oxidative scission and have helped differentiate the reaction pathway of levulinic acid from that of other methyl ketones aiche.orgsyr.edu. FTIR has also been used to examine the binding structures of probe molecules on catalyst surfaces, providing insights into the interaction between reactants and the catalyst syr.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy, often coupled with Gas Chromatography-Mass Spectrometry (GC-MS), has been instrumental in identifying reaction intermediates. For instance, NMR studies have identified protoanemonin as a key intermediate in the selective oxidative scission of levulinic acid to maleic anhydride aiche.orgacs.org. In-situ NMR monitoring has also been used to track the dehydration pathway of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) and subsequently to levulinic acid, identifying cyclic intermediates researchgate.net.

Other techniques such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and X-ray Photoelectron Spectroscopy (XPS) are also valuable for characterizing catalyst surfaces and active sites under reaction conditions, providing a deeper understanding of catalytic performance researchgate.netacs.org.

Analytical and Spectroscopic Characterization Techniques in Research

Elucidation of Reaction Pathways using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of levulinic anhydride (B1165640) and for tracking its transformations in chemical reactions. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the context of studying reaction pathways, NMR can be used to identify intermediates, by-products, and the final product. For instance, in the synthesis of levulinic anhydride from levulinic acid, the disappearance of the carboxylic acid proton signal in ¹H NMR and the characteristic shifts in the carbon signals of the carbonyl groups in ¹³C NMR would indicate the formation of the anhydride.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the structure by establishing connectivity between protons and carbons. By acquiring NMR spectra at different time intervals during a reaction, a kinetic profile can be constructed, offering deep insights into the reaction mechanism. While specific experimental NMR data for this compound is not widely published, expected chemical shifts can be predicted based on the analysis of similar acyclic anhydrides and the parent levulinic acid.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on the structure and data from analogous compounds. The solvent is assumed to be CDCl₃.

Atom TypePredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
CH₃-C=O~2.2Singlet (s)Methyl protons adjacent to the ketone carbonyl.
O=C-CH₂-~2.9Triplet (t)Methylene protons adjacent to the anhydride carbonyl.
-CH₂-CH₂-C=O~2.8Triplet (t)Methylene protons adjacent to the ketone carbonyl.
¹³C NMR
CH₃-C=O~30Methyl carbon.
O=C-CH₂-~34Methylene carbon adjacent to the anhydride carbonyl.
-CH₂-CH₂-C=O~38Methylene carbon adjacent to the ketone carbonyl.
-C=O (Anhydride)~170Carbonyl carbon of the anhydride group.
-C=O (Ketone)~207Carbonyl carbon of the ketone group.

Monitoring of Reaction Progress and Intermediate Detection via Vibrational Spectroscopy (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is highly effective for monitoring reactions involving this compound. These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint of the functional groups present.

FTIR spectroscopy is particularly sensitive to polar bonds and is excellent for detecting the carbonyl groups in anhydrides. Acid anhydrides typically show two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes. For acyclic anhydrides like this compound, these bands are expected to appear in the regions of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The formation of this compound from levulinic acid can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid (around 3300-2500 cm⁻¹) and the appearance of these two distinct anhydride carbonyl peaks.

Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The C=O symmetric stretch in the anhydride would be strong in the Raman spectrum. In-situ monitoring using either FTIR or Raman probes allows for real-time tracking of reactant consumption and product formation, which is invaluable for reaction optimization and for detecting transient intermediates.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are expected frequency ranges based on data from analogous acyclic anhydrides.

Vibrational ModeTechniqueExpected Frequency Range (cm⁻¹)Intensity
C=O Asymmetric Stretch (Anhydride)FTIR1850 - 1800Strong
C=O Symmetric Stretch (Anhydride)FTIR1790 - 1740Strong
C=O Stretch (Ketone)FTIR/Raman1725 - 1705Strong
C-O-C StretchFTIR1170 - 1050Strong
C-H Stretch (sp³)FTIR/Raman3000 - 2850Medium

Quantitative and Qualitative Analysis of Products and By-products using Chromatographic Methods (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a reaction mixture containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. While direct analysis of this compound might be challenging due to its relatively high boiling point, it can be analyzed by GC. The mass spectrometer detector provides information on the mass-to-charge ratio of the compound and its fragments, which allows for definitive identification. The fragmentation pattern of this compound in MS would be expected to show characteristic losses, such as the loss of a levulinoyl group or cleavage of the anhydride bond. For quantitative analysis, a calibration curve with a known standard is required.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally sensitive compounds. Anhydrides can be challenging to analyze with HPLC using aqueous mobile phases due to their susceptibility to hydrolysis. nist.gov Therefore, normal-phase HPLC or reversed-phase HPLC with non-aqueous mobile phases are often preferred. A UV detector can be used for quantification, as the carbonyl groups in this compound exhibit UV absorbance. HPLC is particularly useful for monitoring the disappearance of the starting material (levulinic acid) and the appearance of the anhydride product.

Table 3: Chromatographic Methods for the Analysis of this compound

TechniqueTypical ColumnMobile Phase/Carrier GasDetectorApplication
GC-MSCapillary column (e.g., DB-5ms)HeliumMass Spectrometer (MS)Qualitative and quantitative analysis of volatile components, structural confirmation via fragmentation patterns.
HPLCNormal Phase (e.g., Silica) or Reversed Phase C18 (with non-aqueous mobile phase)Hexane (B92381)/Isopropanol (Normal Phase) or Acetonitrile/Methanol (Reversed Phase)UV-Vis or Refractive Index (RI)Quantitative analysis of non-volatile components, reaction monitoring, purity assessment.

Advanced Methods for Structural Confirmation and Purity Assessment

Beyond the standard techniques, several advanced methods can be employed for unequivocal structural confirmation and rigorous purity assessment of this compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula of this compound (C₁₀H₁₄O₅). This is a powerful tool for confirming the identity of a newly synthesized compound and distinguishing it from isomers.

Elemental Analysis determines the percentage composition of carbon, hydrogen, and oxygen in a purified sample. The experimental values can be compared with the theoretical percentages calculated from the molecular formula of this compound to confirm its elemental composition and purity.

X-ray Crystallography , if a suitable single crystal of this compound can be grown, provides unambiguous proof of its three-dimensional structure. This technique yields precise bond lengths, bond angles, and conformational details of the molecule in the solid state.

For purity assessment, techniques like Differential Scanning Calorimetry (DSC) can be used. A sharp melting point peak with a narrow range in a DSC thermogram is indicative of a high-purity crystalline substance.

These advanced methods, often used in combination, provide a comprehensive and undeniable characterization of this compound, which is essential for its application in further research and development.

Computational Chemistry and Theoretical Studies on Levulinic Anhydride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the electronic structure and reactivity of molecules like levulinic anhydride (B1165640). These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For cyclic anhydrides similar to levulinic anhydride, such as alkenyl succinic anhydrides, DFT calculations have been employed to optimize molecular geometries and compute quantum-chemical parameters. ppor.azppor.az These studies reveal that such compounds can exhibit high stability, characterized by a significant HOMO-LUMO energy gap. ppor.azppor.az For instance, calculations on hexenyl succinic anhydride and octenyl succinic anhydride have shown energy gaps of 6.276 eV and 6.247 eV, respectively. ppor.az These values suggest that while stable, these molecules possess sufficient reactivity for further chemical transformations. ppor.az

Other important descriptors of reactivity, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can also be derived from quantum chemical calculations. ppor.azppor.az "Soft" molecules, characterized by low chemical hardness and high chemical softness, tend to be more reactive. ppor.azppor.az The electrophilicity index provides a measure of a molecule's ability to act as an electrophile. For alkenyl succinic anhydrides, these calculations have indicated "soft" characteristics and significant electrophilic character, suggesting a propensity to react with nucleophiles. ppor.azppor.az

ParameterHexenyl Succinic AnhydrideOctenyl Succinic AnhydrideDescription
$E_{HOMO}$ (eV)-8.313-8.259Energy of the Highest Occupied Molecular Orbital
$E_{LUMO}$ (eV)-2.037-2.012Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap ($\Delta E$) (eV)6.2766.247Indicator of kinetic stability and chemical reactivity
Chemical Hardness ($\eta$)3.1383.124Resistance to change in electron configuration
Chemical Softness (S)0.1590.160Reciprocal of chemical hardness, indicates higher reactivity
Electrophilicity Index ($\omega$)3.4503.430Measure of the ability to act as an electrophile

Mechanistic Insights from Computational Modeling of Catalytic Cycles

Computational modeling is a powerful tool for unraveling the intricate mechanisms of catalytic reactions. By mapping the potential energy surface of a reaction, these models can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, computational modeling can provide a detailed understanding of how a catalyst facilitates a particular transformation, which is essential for catalyst optimization and the design of more efficient processes.

Studies on the catalytic reactions of other cyclic anhydrides provide excellent examples of how these computational methods are applied. For instance, the aminolysis of succinic anhydride has been investigated using high-level electronic structure theory. acs.org These calculations have explored different reaction pathways, including concerted and stepwise mechanisms, and have assessed the effect of catalysts, such as a second amine molecule acting as a general base or acetic acid as a general acid. acs.org The results of such studies can pinpoint the most energetically favorable pathway and provide a detailed picture of the transition state structures, including the movement of atoms during the reaction. acs.org

Another relevant example is the computational study of the hydrogenation of maleic anhydride to succinic anhydride over a palladium surface, which was examined using periodic density functional theory (DFT) calculations. acs.org This study identified the rate-limiting step of the reaction and determined the activation barriers for each elementary step in the catalytic cycle. acs.org Furthermore, the influence of the electronic properties of the metal catalyst on the reaction barrier was investigated, providing insights that can guide the selection of more active catalytic materials. acs.org

While direct computational studies on the catalytic cycles of this compound are not present in the search results, the methodologies used for succinic and maleic anhydrides are directly applicable. For example, a computational study on the catalytic conversion of this compound to a desired product could involve:

Reactant and Product Optimization: Determining the lowest energy structures of the reactants, products, and any intermediates.

Transition State Searching: Locating the transition state structures that connect the reactants, intermediates, and products.

Reaction Pathway Analysis: Calculating the energy profile along the reaction coordinate to determine the activation energies and reaction enthalpies.

Catalyst-Substrate Interaction Analysis: Investigating the nature of the bonding and non-bonding interactions between the catalyst and this compound.

Through such computational modeling, a deeper understanding of the catalytic transformations of this compound can be achieved, paving the way for the development of novel and improved catalytic systems.

Sustainability and Environmental Considerations in Levulinic Anhydride Research

Life Cycle Assessment Methodologies Applied to Levulinic Anhydride (B1165640) Production Pathways

There is no specific information available in the reviewed literature regarding the application of Life Cycle Assessment (LCA) methodologies to the production pathways of levulinic anhydride. In contrast, numerous LCA studies have been conducted on levulinic acid and its derivatives to evaluate the environmental impacts of various production routes from biomass. researchgate.netlist.luunibo.it These assessments for levulinic acid typically analyze factors such as global warming potential, energy consumption, and resource depletion, but this level of analysis has not been extended to this compound. researchgate.netlist.lu

Integration into Circular Economy Models and Biorefinery Concepts

The integration of this compound into circular economy models and biorefinery concepts is not discussed in the existing body of research. The focus of biorefinery and circular economy research has been on levulinic acid as a platform molecule that can be converted into a wide range of valuable chemicals and fuels. nih.govresearchgate.netsemanticscholar.org These concepts involve using renewable feedstocks, such as lignocellulosic biomass, to produce levulinic acid, which then serves as a building block for other products, thereby promoting a circular flow of materials. mdpi.comnih.gov However, the specific role or potential of this compound within these models has not been explored.

Waste Reduction and By-product Valorization Strategies in Research Processes

Detailed research findings on waste reduction and by-product valorization specifically for the synthesis of this compound are absent from the scientific literature. The synthesis of levulinic acid can produce by-products such as humins, and research has been directed towards valorizing these materials. mdpi.com Without established and documented synthesis routes for this compound, the associated waste streams and potential by-products have not been identified, precluding the development of valorization strategies.

Renewable Energy Integration in this compound Synthesis

There is no available information concerning the integration of renewable energy into the synthesis of this compound. Discussions on renewable energy use in the production of bio-based chemicals are generally linked to the energy requirements of specific conversion processes. For levulinic acid, research has explored energy-efficient production methods, but this has not been specifically detailed for this compound. ua.es

Comparative Research with Analogous Anhydrides and Platform Chemicals

Comparative Reactivity and Synthetic Utility with Maleic Anhydride (B1165640)

Levulinic anhydride and maleic anhydride are both five-membered cyclic anhydrides, but their reactivity profiles and synthetic applications differ significantly due to the presence of a carbon-carbon double bond in the maleic anhydride ring.

Reactivity: Maleic anhydride's reactivity is dominated by its electron-poor double bond and the strained anhydride ring. researchgate.net This structure allows it to participate in a wide range of reactions that are not possible for this compound. Key reactions of maleic anhydride include:

Diels-Alder Reactions: It is an excellent dienophile in [4+2] cycloaddition reactions. researchgate.net

Polymerization: It can undergo polymerization through both the double bond and the anhydride group to form copolymers, such as maleic anhydride-styrene copolymers. researchgate.netresearchgate.net

Addition Reactions: The double bond readily reacts with halogens. researchgate.net

Hydrogenation: Depending on the conditions, hydrogenation can yield succinic anhydride, 1,4-butanediol, or tetrahydrofuran. researchgate.net

This compound, lacking this internal double bond, does not undergo these reactions. Its reactivity is centered on two main sites: the anhydride group and the ketone carbonyl group. The anhydride is susceptible to nucleophilic attack by alcohols, amines, and water, leading to the formation of esters, amides, and the parent levulinic acid, respectively. The ketone group can undergo typical ketone reactions, such as condensation, reduction, or reductive amination, offering a secondary point for chemical modification.

Synthetic Utility: The primary synthetic utility of maleic anhydride lies in its role as a monomer for producing unsaturated polyester resins and other copolymers, and as a raw material for synthesizing important industrial chemicals like succinic acid and 1,4-butanediol. researchgate.netresearchgate.net

The synthetic utility of this compound is as a bifunctional building block. It can be used to introduce the levulinoyl group into various molecules, such as polymers or pharmaceuticals, via the reactive anhydride linkage. The preserved ketone functionality can then be used for subsequent cross-linking or derivatization. For instance, it is used in the production of levulinate esters, which find applications as solvents, plasticizers, and preservatives. zbaqchem.com It also serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances. zbaqchem.com

Table 1: Comparative Reactivity of this compound vs. Maleic Anhydride

Feature This compound Maleic Anhydride
Key Functional Groups Anhydride, Ketone Anhydride, C=C Double Bond
Diels-Alder Reaction No Yes
Polymerization via C=C No Yes
Primary Reaction Sites Anhydride linkage, Ketone group Anhydride linkage, Double bond

| Key Synthetic Role | Bifunctional building block, Ester formation | Monomer (polyesters), Cycloaddition reactions |

Distinctive Features and Applications in Contrast to Succinic Anhydride

This compound and succinic anhydride are both saturated cyclic anhydrides, meaning neither possesses an internal carbon-carbon double bond like maleic anhydride. However, the presence of a ketone group in this compound is a critical distinguishing feature that opens up unique chemical pathways and applications.

Distinctive Features: The fundamental difference is the presence of the ketone carbonyl group on the side chain of this compound. Succinic anhydride is a simple, symmetric dicarboxylic acid anhydride. taylorandfrancis.com This structural difference means that reactions involving this compound can be directed at either the anhydride for esterification/amidation or the ketone for reactions like condensation, while succinic anhydride's reactions are limited to its anhydride functionality.

Applications: Succinic anhydride is widely used as a curing agent for epoxy resins and for modifying polysaccharides and proteins. taylorandfrancis.comrenewable-carbon.eu Its derivatives, alkenyl succinic anhydrides (ASAs), are extensively used as sizing agents in the paper industry to impart water resistance. wikipedia.org

This compound's applications leverage its bifunctionality. The ability to form stable esters via the anhydride group is valuable in the pharmaceutical industry for creating prodrugs with improved properties. zbaqchem.com In polymer chemistry, it can be used to create polymers with pendant ketone groups, which can serve as sites for cross-linking or for grafting other molecules. Its derivatives are also used in agrochemicals and to impart sweet odors in fragrances. zbaqchem.com

Table 2: Distinctive Features of this compound vs. Succinic Anhydride

Feature This compound Succinic Anhydride
Additional Functional Group Ketone None
Symmetry Asymmetric Symmetric
Primary Applications Production of specialty esters (pharmaceuticals, fragrances), bifunctional monomer Epoxy curing agent, Paper sizing (as ASA), Polymer modification

| Unique Chemical Potential | Allows for secondary reactions (e.g., cross-linking) via the ketone group after initial reaction at the anhydride site. | Primarily acts as a difunctional linker or modifier through the anhydride group. |

Role of this compound in the Broader Context of Levulinic Acid Derivatives and Platform Chemicals

Levulinic acid is recognized as one of the most important biomass-derived platform chemicals due to its versatility and the wide range of valuable derivatives it can produce. renewable-carbon.eursc.orgmaterials.international These derivatives are crucial for developing a sustainable chemical industry, providing renewable alternatives to petroleum-based products. materials.internationalrsc.org

Levulinic acid's value chain is extensive. It can be catalytically converted into numerous high-value chemicals, including:

Maleic Anhydride: Through oxidative cleavage, levulinic acid can be transformed into maleic anhydride, linking biomass feedstocks to a large existing commodity chemical market. rsc.orgresearchgate.netacs.org

Succinic Acid: Another key platform chemical, which can be produced from levulinic acid. researchgate.net

γ-Valerolactone (GVL): A green solvent and an intermediate for fuels and other chemicals. researchgate.net

Monomers for Polymers: Levulinic acid can be used to synthesize monomers for polyamides, polyesters, and polycarbonates. materials.internationalresearchgate.netrsc.org

Within this context, this compound represents a direct, activated form of levulinic acid. While levulinic acid itself can be used in many reactions, its conversion to the anhydride increases its reactivity, particularly for acylation reactions to produce esters and amides. Therefore, this compound serves as a key intermediate for efficiently incorporating the levulinic acid structure into other molecules. It functions as a bridge, connecting the primary platform chemical (levulinic acid) to a host of specialty derivatives used in diverse sectors like pharmaceuticals, polymers, and fragrances. zbaqchem.com Its renewable origin, derived from a top-tier platform chemical, makes it an attractive target for creating sustainable and functional materials. zbaqchem.com

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Chemical Transformations of Levulinic Anhydride (B1165640)

The inherent reactivity of the anhydride functional group, combined with the keto-moiety of the levulinic structure, positions levulinic anhydride as a versatile intermediate for novel chemical synthesis. Current research has extensively documented the conversion of levulinic acid into a wide array of derivatives, including γ-valerolactone (GVL), succinic acid, N-alkyl-5-methyl-2-pyrrolidinones, and even maleic anhydride through oxidative cleavage. researchgate.net A significant research avenue lies in exploring whether this compound can serve as a more efficient or selective precursor for these known compounds and, more importantly, as a gateway to entirely new molecules.

Future investigations should focus on:

Novel Heterocycle Synthesis: Levulinic acid is a known starting material for synthesizing various heterocyclic compounds such as pyrazoles. researchgate.netiaea.org The enhanced electrophilicity of the anhydride could facilitate new cyclization and condensation reactions with a broader range of nucleophiles, leading to novel classes of bi-heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Asymmetric Transformations: The development of chiral compounds from biomass is a key goal of green chemistry. researchgate.net Research into the asymmetric reduction or amination of this compound could yield chiral lactones and pyrrolidones, which are valuable building blocks in asymmetric synthesis.

Decarbonylation and C-H Functionalization: Recent advances in catalysis have enabled the decarbonylation of anhydrides and the C-H carbonylation of aliphatic acids to form cyclic anhydrides. nih.govnih.gov Applying these advanced catalytic methods to this compound could unlock pathways to unique monomers and fine chemicals that are otherwise difficult to access.

Development of Advanced Catalysts for Mild Reaction Conditions and Enhanced Sustainability

The economic and environmental viability of this compound-based processes hinges on the development of highly efficient and sustainable catalytic systems. Much of the existing research on levulinic acid transformations relies on catalysts that may require harsh conditions or are difficult to recycle. ua.es

Key challenges and research directions include:

Heterogeneous Catalysts: The shift from homogeneous catalysts, like mineral acids, to solid, heterogeneous catalysts is crucial for improving process sustainability. Research should target the design of robust solid acid catalysts, such as zeolites or functionalized carbon materials, that can efficiently catalyze the formation and subsequent conversion of this compound while allowing for easy separation and reuse. mdpi.comresearchgate.net

Non-Noble Metal Catalysts: Many hydrogenation and oxidation reactions of levulinic acid utilize costly and scarce noble metals like platinum, ruthenium, and palladium. ua.esmdpi.com A primary challenge is to develop catalysts based on abundant, non-noble metals (e.g., nickel, copper) that exhibit comparable or superior activity and selectivity under milder reaction conditions (lower temperatures and pressures). ua.es

Bifunctional and Multifunctional Catalysts: The conversion of this compound often involves multiple reaction steps. Designing catalysts with multiple, synergistic active sites (e.g., both Lewis and Brønsted acid sites, or metal and acid sites) can enable cascade reactions in a single pot, intensifying the process and reducing waste. researchgate.net For instance, supported vanadium oxides have proven effective for the oxidative cleavage of levulinic acid to maleic anhydride, demonstrating the potential of redox-active catalysts. researchgate.netrsc.org

Table 1: Comparison of Catalytic Systems for Biomass-Derived Acid Transformations

Catalyst TypeTransformation ExampleAdvantagesChallenges & Research Directions
Homogeneous Acids (e.g., HCl, H₂SO₄) Glucose to Levulinic AcidHigh activity, low costCorrosion, difficult to separate, waste generation
Noble Metals (e.g., Ru/C, Pt/C) Levulinic Acid to GVL & N-HeterocyclesHigh activity and selectivity under mild conditionsHigh cost, scarcity, leaching
Non-Noble Metals (e.g., Ni/TiO₂, CuNiAl) Levulinic Acid HydrogenationLower cost, abundantLower activity, sintering, requires higher temperatures/pressures
Solid Acids (e.g., Zeolites, Resins) Levulinic Acid EsterificationReusable, non-corrosive, simplifies purificationLower activity than mineral acids, deactivation by coking or poisoning
Supported Oxides (e.g., VOx/SiO₂) Levulinic Acid to Maleic AnhydrideHigh selectivity for specific oxidationsUnderstanding complex reaction mechanisms, catalyst stability

Process Intensification and Scale-Up Methodologies for Academic Discoveries

A significant gap often exists between promising lab-scale chemical discoveries and their large-scale industrial application. For this compound to become a true platform chemical, research must focus on process intensification and developing scalable manufacturing methodologies.

Future efforts should address:

Continuous Flow Processes: Many syntheses involving levulinic acid derivatives are performed in batch reactors, which are inefficient for large-scale production. nih.gov Transitioning to continuous flow systems, such as packed-bed or microreactors, offers superior heat and mass transfer, improved safety, and higher throughput. frontiersin.orgnih.gov Research is needed to design and optimize continuous reactors for both the synthesis of this compound and its conversion into downstream products.

Integrated Separation and Purification: The recovery and purification of levulinic acid and its derivatives can be energy-intensive, often relying on distillation. nih.gov Process intensification strategies like reactive distillation or membrane separation could be integrated directly into the reaction system to continuously remove products, shift reaction equilibria, and reduce energy consumption.

Overcoming Handling Challenges: While esters of levulinic acid are often preferred for gas-phase reactions due to better thermal stability and lower viscosity, levulinic acid itself can present handling issues in continuous processes. google.com this compound may have its own set of physical properties that need to be characterized to design appropriate industrial-scale equipment for handling, pumping, and vaporization.

Interdisciplinary Research Integrating this compound into Novel Material and Chemical Systems

The true value of a platform molecule is realized through its integration into diverse, high-value applications. This compound's bifunctional nature makes it an ideal candidate for creating new polymers and functional materials. materials.international

Key areas for interdisciplinary collaboration include:

Polymer Chemistry: this compound is a prime monomer for polymerization. It can potentially be used in ring-opening copolymerization with epoxides to create novel aliphatic polyesters with tunable properties. Furthermore, its ketone group offers a site for post-polymerization modification, allowing for the creation of functional polymers. Research is needed to explore its use in producing polyesters, polyamides, and polyurethanes with unique thermal and mechanical properties. materials.internationalresearchgate.net

Biomaterials and Plasticizers: Derivatives of levulinic acid are being developed as environmentally friendly plasticizers for biopolymers like polyhydroxyalkanoates (PHAs). unibo.itgoogle.com this compound could be a starting point for a new class of reactive plasticizers that covalently bond into the polymer matrix, preventing leaching. Its potential for creating biocompatible and biodegradable materials for biomedical applications is a significant area for future research. materials.international

Advanced Functional Materials: The integration of this compound into more complex systems could lead to advanced materials. For example, its derivatives could be used in the synthesis of electrocatalysts from biomass, contributing to the development of sustainable energy conversion devices. researchgate.netnih.gov

Addressing Economic and Technological Barriers to Industrial Implementation of Research Findings

For this compound to be adopted industrially, it must be economically competitive with established petrochemicals. mdpi.com This requires addressing several significant economic and technological hurdles throughout the value chain.

The primary challenges are:

Cost-Competitive Production: The production cost of this compound is directly tied to the cost of levulinic acid, which is still relatively high compared to fossil-derived alternatives. imarcgroup.com Techno-economic analyses consistently show that feedstock price and product yield are the most significant factors affecting the minimum selling price. ijche.ir Future research must focus on developing highly efficient biorefinery processes that can utilize low-cost lignocellulosic waste and achieve high yields of levulinic acid. nih.govnih.gov

Market Development and Policy Support: Creating new markets for this compound and its derivatives is essential. mdpi.com This involves demonstrating its utility in high-value applications and developing products with superior performance. Supportive government policies that promote a bio-based economy and provide incentives for sustainable chemicals can help bridge the economic gap with conventional chemicals and foster industrial investment. grandviewresearch.commarketresearchfuture.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.